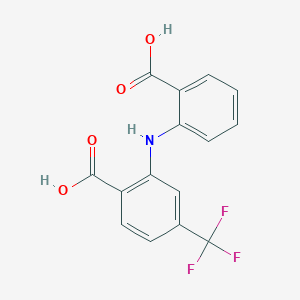
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (ATF) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is widely used in scientific research due to its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is not well understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool for drug discovery. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
However, there are also some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments. One of the main limitations is its cost. Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is a relatively expensive compound, which may limit its use in some labs. Additionally, the synthesis of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be challenging, which may limit its availability.
Future Directions
There are several future directions for the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in scientific research. One of the main directions is the development of new drugs based on Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. The anti-inflammatory and anti-cancer properties of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- make it a promising candidate for drug discovery. Additionally, the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in material science may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-) is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various properties, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments, its versatility and potential for drug discovery make it a valuable tool for scientific research.
Synthesis Methods
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction results in the formation of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-, which can be purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has a wide range of applications in scientific research, including drug discovery, chemical biology, and material science. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
properties
CAS RN |
18953-21-4 |
|---|---|
Product Name |
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- |
Molecular Formula |
C15H10F3NO4 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23) |
InChI Key |
OFIKQKCNUVWFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Other CAS RN |
18953-21-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



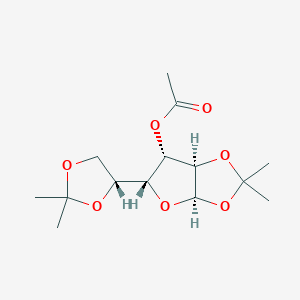
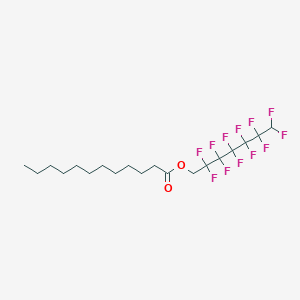
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
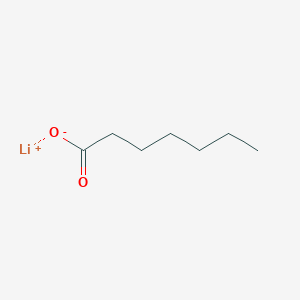
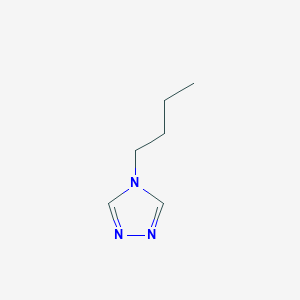


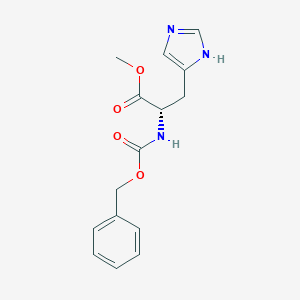
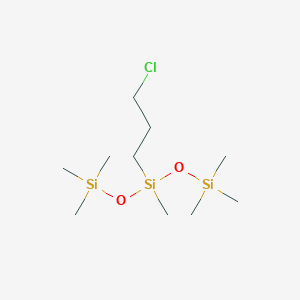
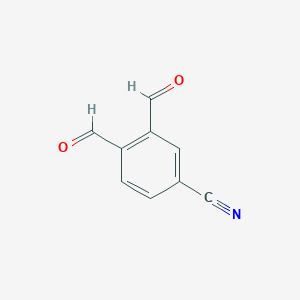
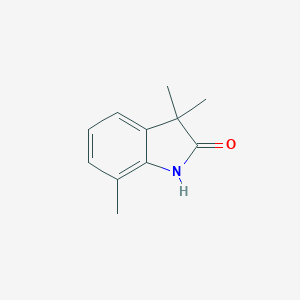
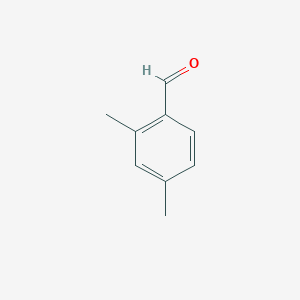
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)